molecular formula C9H8BrN3 B12073637 7-Bromo-1-cyclopropyl-1H-benzo[d][1,2,3]triazole

7-Bromo-1-cyclopropyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B12073637
M. Wt: 238.08 g/mol
InChI Key: ZDGCLFBWBYNOBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-1-cyclopropyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of benzotriazoles. This compound is characterized by the presence of a bromine atom at the 7th position and a cyclopropyl group attached to the nitrogen atom of the triazole ring. Benzotriazoles are known for their diverse applications in medicinal chemistry, material science, and as corrosion inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-cyclopropyl-1H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-bromo-1H-benzo[d][1,2,3]triazole with cyclopropylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1-cyclopropyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotriazoles, while oxidation and reduction can lead to different oxidation states of the triazole ring.

Scientific Research Applications

7-Bromo-1-cyclopropyl-1H-benzo[d][1,2,3]triazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and antimicrobial agent.

    Industry: It is used as a corrosion inhibitor and in the development of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 7-Bromo-1-cyclopropyl-1H-benzo[d][1,2,3]triazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction is often facilitated by hydrogen bonding, π-π stacking, and hydrophobic interactions. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

    7-Bromo-1H-benzo[d][1,2,3]triazole: Lacks the cyclopropyl group but shares the bromine substitution.

    1-Cyclopropyl-1H-benzo[d][1,2,3]triazole: Lacks the bromine atom but has the cyclopropyl group.

    7-Chloro-1-cyclopropyl-1H-benzo[d][1,2,3]triazole: Similar structure with chlorine instead of bromine.

Uniqueness: 7-Bromo-1-cyclopropyl-1H-benzo[d][1,2,3]triazole is unique due to the presence of both the bromine atom and the cyclopropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

7-bromo-1-cyclopropylbenzotriazole

InChI

InChI=1S/C9H8BrN3/c10-7-2-1-3-8-9(7)13(12-11-8)6-4-5-6/h1-3,6H,4-5H2

InChI Key

ZDGCLFBWBYNOBW-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=C(C=CC=C3Br)N=N2

Origin of Product

United States

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